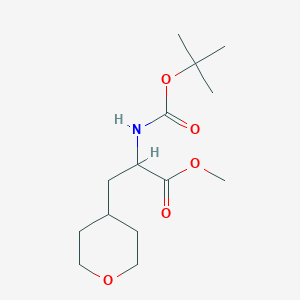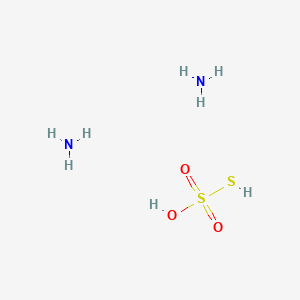
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and methoxy groups, and an acrylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-5-methoxybenzaldehyde as the starting material.
Reaction Steps: The compound undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.
Continuous Flow Process: Some industrial setups may employ a continuous flow process for large-scale production, optimizing reaction conditions and improving efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding aldehyde or alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid.
Reduction: 3-(2-Hydroxy-5-methoxy-phenyl)-ethanol.
Substitution: 3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and microbial infections. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Cancer Treatment: It interferes with the cell cycle and induces apoptosis in cancer cells.
相似化合物的比较
3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid: Similar structure but with a longer carbon chain.
3-(2-Hydroxy-5-methoxy-phenyl)-ethanol: Reduced form of the acrylic acid moiety.
3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide: Substituted with an amide group instead of the carboxylic acid.
This comprehensive overview highlights the significance of 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
属性
CAS 编号 |
38489-78-0 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC 名称 |
3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
InChI 键 |
OSKUPNSJCCTTLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
手性 SMILES |
COC1=CC(=C(C=C1)O)/C=C/C(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)





